2-Chloro-1-dibenzofuran-2-ylethanone

Description

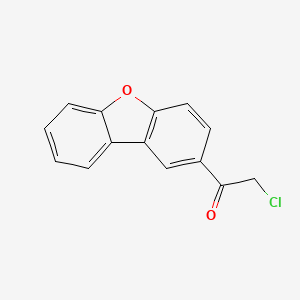

Structure

3D Structure

Properties

CAS No. |

13067-90-8 |

|---|---|

Molecular Formula |

C14H9ClO2 |

Molecular Weight |

244.67 g/mol |

IUPAC Name |

2-chloro-1-dibenzofuran-2-ylethanone |

InChI |

InChI=1S/C14H9ClO2/c15-8-12(16)9-5-6-14-11(7-9)10-3-1-2-4-13(10)17-14/h1-7H,8H2 |

InChI Key |

WRIMNMMGJFHYMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)CCl |

Origin of Product |

United States |

The Significance of Dibenzofuran Scaffolds in Advanced Organic Synthesis

The dibenzofuran (B1670420) moiety is a tricyclic aromatic ether consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. This structural unit is not just a synthetic curiosity but is found in a variety of natural products and serves as a "privileged scaffold" in drug discovery. researchgate.net The rigid, planar nature of the dibenzofuran core provides a stable framework upon which various functional groups can be appended, allowing for the fine-tuning of pharmacological properties.

Dibenzofuran derivatives have demonstrated a wide spectrum of biological activities. Research has shown these scaffolds to be integral components in compounds developed for cytotoxicity against cancer cells, as well as for antibacterial, antifungal, and anti-inflammatory applications. researchgate.netbiointerfaceresearch.com For example, derivatives inspired by the natural product cercosporamide, which contains a dibenzofuran-like core, have been investigated as potent kinase inhibitors for antitumor therapy. nih.gov The inherent potential of the dibenzofuran nucleus to interact with biological targets makes it a valuable starting point for the development of new therapeutic agents. researchgate.netbiointerfaceresearch.com Consequently, synthetic methodologies that allow for the construction and functionalization of dibenzofurans are of paramount importance in contemporary organic and medicinal chemistry. rsc.org

Chemical Characteristics and Reactivity Profiles of Alpha Halocarbonyl Systems

2-Chloro-1-dibenzofuran-2-ylethanone is an alpha-chloroketone, a class of compounds belonging to the broader category of alpha-halocarbonyls. These systems are characterized by a halogen atom attached to the carbon atom immediately adjacent (the α-carbon) to a carbonyl group. This specific arrangement of functional groups results in a unique and highly useful reactivity profile.

The primary characteristic of an alpha-halocarbonyl is the enhanced reactivity of the α-carbon towards nucleophilic attack. nih.gov The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-halogen bond, making the α-carbon significantly more electrophilic and the halogen a better leaving group compared to a standard alkyl halide. nih.govstackexchange.com This activation facilitates bimolecular nucleophilic substitution (SN2) reactions. up.ac.za

The reactivity of α-haloketones is not limited to the α-carbon. A nucleophile can potentially attack at several sites, including the carbonyl carbon and the α-protons, leading to a variety of possible reaction pathways. nih.gov This versatility makes alpha-halocarbonyls exceptionally valuable as synthetic intermediates. They are frequently used in the synthesis of various heterocyclic compounds, such as furans, pyrroles, and thiazoles, and serve as precursors for pharmacologically relevant molecules like beta-amino alcohols. nih.govresearchgate.net

| Property | Description | Significance in Synthesis |

| Electrophilicity | The α-carbon is highly electron-deficient due to the inductive effects of both the carbonyl group and the halogen. | Prone to attack by a wide range of nucleophiles, facilitating C-C and C-heteroatom bond formation. |

| Leaving Group Ability | The halogen at the α-position is an excellent leaving group. | Enables efficient SN2 reactions. up.ac.za |

| Acidity of α'-Protons | Protons on the carbon on the other side of the carbonyl can be abstracted by a base to form an enolate. | Allows for further functionalization at the α'-position. |

| Versatility | Can participate in substitution reactions, eliminations, and rearrangements. | Serves as a key building block for complex molecular architectures and heterocyclic systems. nih.gov |

Rationale for Academic Research Endeavors Focused on 2 Chloro 1 Dibenzofuran 2 Ylethanone

De Novo Synthetic Approaches to the Core Structure

De novo strategies for synthesizing the 2-Chloro-1-dibenzofuran-2-ylethanone molecule involve two primary considerations: the introduction of the α-chloro ethanone (B97240) moiety and the construction of the dibenzofuran ring system itself.

Chlorination-Based Routes to the Alpha-Chloro Ethanone Moiety

A common and direct method for synthesizing the target compound involves the alpha-halogenation of a suitable ketone precursor, namely 1-(dibenzofuran-2-yl)ethanone. This process hinges on the reactivity of the α-carbon adjacent to the carbonyl group.

The introduction of a chlorine atom at the alpha position of an aryl ketone is a well-established transformation in organic synthesis. nih.gov This reaction can proceed under either acidic or basic conditions, typically through an enol or enolate intermediate, respectively. wikipedia.org For the precursor 1-(dibenzofuran-2-yl)ethanone, chlorination can be achieved using various reagents.

One effective method involves the use of sulfuryl chloride (SO₂Cl₂), often in the presence of a peroxide catalyst like benzoyl peroxide, which can facilitate the reaction in the dark. google.com This approach allows for the chlorination of aliphatic side chains on aromatic compounds. Another common chlorinating agent is thionyl chloride (SOCl₂), which has been successfully used for the chlorination of the similar compound 1-(1-benzofuran-2-yl)ethanone. researchgate.net Other reagents such as elemental chlorine (Cl₂) can also be employed, sometimes with a catalyst to enhance selectivity. google.com

Table 1: Common Reagents for Alpha-Chlorination of Aryl Ketones

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | Peroxide catalyst, reflux | google.com |

| Thionyl Chloride (SOCl₂) | Reflux | researchgate.net |

| Chlorine (Cl₂) | Lewis acid or radical initiator | google.com |

This table presents generalized conditions; specific substrates may require optimization.

Achieving regioselectivity is crucial in the halogenation of 1-(dibenzofuran-2-yl)ethanone to ensure that chlorination occurs exclusively at the alpha-carbon of the ethanone side chain, rather than on the aromatic dibenzofuran ring. The choice of reaction conditions plays a pivotal role in directing the outcome.

Under acidic conditions, the halogenation of an unsymmetrical ketone typically occurs at the more substituted alpha-carbon due to the formation of the more stable, thermodynamically favored enol intermediate. wikipedia.orgstackexchange.com For 1-(dibenzofuran-2-yl)ethanone, the only enolizable position is the methyl group, which simplifies regioselectivity. The primary challenge is to prevent electrophilic aromatic substitution on the electron-rich dibenzofuran rings. Using methods that proceed via a radical mechanism, such as those employing sulfuryl chloride with a peroxide initiator, can favor side-chain halogenation over nuclear halogenation. google.com

In contrast, base-promoted halogenation proceeds through an enolate intermediate. jove.com The presence of the first halogen atom increases the acidity of the remaining alpha-hydrogens, which can lead to multiple halogenations if not carefully controlled. wikipedia.orgjove.com Therefore, for monosubstitution, acid-catalyzed or radical-mediated methods are often preferred.

Construction of the Dibenzofuran Framework with Integrated Functionality

An alternative to modifying a pre-formed dibenzofuran is to construct the heterocyclic core using methods that can tolerate or incorporate the chloro-ethanone side chain or a suitable precursor. Modern palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

Palladium-catalyzed C-H activation has emerged as an efficient method for the synthesis of dibenzofurans. nih.govresearchgate.net These strategies often involve the intramolecular coupling of two aromatic rings. One common approach is the phenol-directed C-H activation/C-O cyclization, which can be used to form the furan (B31954) ring of the dibenzofuran system from a 2-arylphenol precursor. acs.orgacs.orgacs.org This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle and can tolerate a variety of functional groups. acs.org

Another strategy involves the palladium-catalyzed intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers, which proceeds via tandem denitrification and C-H activation to yield dibenzofurans. organic-chemistry.org This method is efficient, often requiring only a small amount of palladium acetate (B1210297) as a catalyst and proceeding without a base. organic-chemistry.org

Table 2: Palladium-Catalyzed Methods for Dibenzofuran Synthesis

| Method | Key Precursor | Catalyst System (Typical) | Reference |

|---|---|---|---|

| Phenol-Directed C-H Activation | 2-Arylphenol | Pd(OAc)₂ / Oxidant (e.g., air) | nih.govacs.orgacs.org |

| Denitrification/C-H Activation | ortho-Diazonium salt of diaryl ether | Pd(OAc)₂ | organic-chemistry.org |

This table provides examples of catalytic systems; specific conditions may vary.

Besides C-H activation, other intramolecular cyclization pathways can be employed to form the dibenzofuran skeleton. A one-pot, two-step procedure has been developed involving the reaction of o-iodophenols with silylaryl triflates, followed by an in-situ palladium-catalyzed cyclization to give the dibenzofuran ring system in good yields. nih.gov

Photochemical methods also offer a route to dibenzofurans. Photoinduced intramolecular cyclization through an electron transfer (eT) reaction provides a metal-free alternative for creating the C–O bond necessary to form the furan ring. acs.org Additionally, tandem reactions involving Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling have been shown to efficiently construct dibenzofuran motifs from readily available starting materials. organic-chemistry.org These diverse cyclization strategies highlight the flexibility available to synthetic chemists for accessing the core structure of the target molecule. rsc.orgnih.gov

Ullmann-Type Coupling Approaches to Diaryl Ether Intermediates

The formation of a diaryl ether is a critical step in many synthetic routes toward dibenzofurans. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542), is a classic and widely used method for constructing the C-O bond of diaryl ethers. While traditional Ullmann conditions are often harsh, requiring high temperatures (120-220°C) and stoichiometric amounts of copper, significant advancements have been made.

Modern Ullmann-type couplings employ catalytic amounts of a copper salt, often in the presence of a ligand, which facilitates the reaction under milder conditions. These ligands can range from amino acids and diimines to salicylaldimines, which have been shown to effectively promote the cross-coupling reaction. The choice of base, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), and solvent also plays a crucial role in the reaction's success. For the synthesis of an intermediate leading to 2-Chloro-1-dibenzofuran-2-ylethanone, an appropriately substituted phenol and an ortho-haloiodobenzene could be coupled using these improved Ullmann conditions to form the necessary diaryl ether precursor. Heterogeneous catalysts, such as single copper atoms anchored on solid supports, are also being developed to improve catalyst stability, recovery, and reusability, aligning with green chemistry principles.

Advanced Synthetic Route Optimization and Process Intensification

Optimizing the synthesis of complex molecules like 2-Chloro-1-dibenzofuran-2-ylethanone is crucial for improving efficiency, reducing costs, and minimizing environmental impact. This involves a systematic evaluation of reaction parameters and the adoption of modern, sustainable technologies.

The yield and purity of dibenzofuran derivatives are highly sensitive to reaction conditions. Systematic screening of catalysts, solvents, bases, and temperatures is essential for optimization. For instance, in palladium-catalyzed cyclizations of diaryl ethers, the choice of ligand and the specific palladium source can dramatically influence the outcome. Similarly, in copper-catalyzed reactions, different ligands can lead to vastly different yields.

Solvent choice is also critical. While traditional solvents like dioxane or toluene (B28343) are common, research into greener solvent alternatives is ongoing. The table below illustrates how varying conditions can impact the yield of a domino reaction used to synthesize benzofuran-2-one derivatives, a related class of compounds.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sc(OTf)₃ | Dichloromethane | 25 | 72 | 20 |

| 2 | InCl₃ | Dichloromethane | 25 | 72 | 25 |

| 3 | Bi(OTf)₃ | Dichloromethane | 25 | 72 | 30 |

| 4 | Acetic Acid | Acetic Acid | 120 | 12 | 45 |

| 5 | DBU | Dichloromethane | 25 | 72 | No Reaction |

| Data adapted from a study on the synthesis of benzofuran-2-one derivatives, demonstrating the impact of catalyst and solvent choice on reaction yield. |

Green chemistry principles are increasingly being integrated into synthetic methodologies to create more environmentally friendly processes. One of the most impactful technologies in this area is microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, while also increasing yields and product purity. This technique has been successfully applied to various reactions in the synthesis of benzofuran (B130515) and dibenzofuran scaffolds, including Ullmann couplings and cyclization steps.

Other green chemistry principles applicable to the synthesis of dibenzofuran derivatives include atom economy (designing reactions where the maximum number of atoms from the reactants are incorporated into the final product) and reducing the use of protecting groups to avoid additional reaction steps and waste generation. One-pot synthesis, where multiple reaction steps are carried out in the same vessel, is another strategy that aligns with these principles by saving time, solvents, and energy.

Beyond optimizing basic conditions and using microwave assistance, several other strategies can enhance reaction yields and purity. The use of highly efficient transition-metal catalysts, such as those based on palladium, rhodium, or copper, is a cornerstone of modern heterocyclic synthesis. For instance, palladium-catalyzed C-H activation/C-O cyclization offers a direct method to form the dibenzofuran core from diaryl ethers.

Retrosynthetic Analysis for Dibenzofuran-2-ylethanone Derivatives

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available precursors.

For a target molecule like 2-Chloro-1-dibenzofuran-2-ylethanone, the retrosynthetic analysis would involve several key disconnections.

C-C Bond Disconnection: The chloroacetyl group (-COCH₂Cl) can be installed on the pre-formed dibenzofuran ring via a Friedel-Crafts acylation reaction. This disconnects the target molecule to dibenzofuran and chloroacetyl chloride. This approach is analogous to the synthesis of related chloroethanone compounds.

C-O and C-C Bond Disconnections (Dibenzofuran Core): The dibenzofuran core itself can be disconnected through the furan ring. A common strategy is an intramolecular cyclization of a diaryl ether intermediate. This leads to a 2-biphenylyl ether derivative.

Diaryl Ether Disconnection: The diaryl ether intermediate is disconnected via the ether linkage (C-O bond) into a phenol and an aryl halide. This is the bond formed using the Ullmann coupling discussed previously.

This retrosynthetic pathway suggests that 2-Chloro-1-dibenzofuran-2-ylethanone could be synthesized from a substituted phenol and a substituted aryl halide. These precursors would first be joined via an Ullmann coupling to form a diaryl ether. Subsequent intramolecular cyclization would form the dibenzofuran core, and a final Friedel-Crafts acylation would introduce the chloroethanone side chain at the 2-position. Functional Group Interconversion (FGI) could be employed, for example, by using a nitro-substituted precursor that is later reduced to an amine, diazotized, and then used in a Pschorr-type cyclization to form the dibenzofuran ring system.

Consideration of Chemoselectivity and Regioselectivity in Complex Syntheses

In the synthesis of complex molecules like 2-Chloro-1-dibenzofuran-2-ylethanone, controlling the site of chemical reactions is paramount. This control is governed by the principles of chemoselectivity and regioselectivity.

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In the context of synthesizing the target molecule, a key step would likely involve a Friedel-Crafts acylation to introduce the chloroethanone side chain onto the dibenzofuran core. The dibenzofuran ring system is not uniformly reactive; its electronic properties dictate where electrophiles, such as an acyl group, will attach. alexandonian.com Theoretical studies and experimental results on related aromatic compounds show that the positions on the benzene (B151609) rings of the dibenzofuran are more activated for electrophilic substitution than the positions adjacent to the oxygen atom. Specifically, acylation of dibenzofuran typically occurs at the C2 position due to electronic and steric factors. Achieving the desired 2-substituted product therefore relies on this inherent regioselectivity. However, Friedel-Crafts acylation of benzofurans, a related structure, can result in low C2/C3 regioselectivity, highlighting the challenges that can arise in controlling reaction outcomes in such heterocyclic systems. nih.gov

Chemoselectivity is the ability to react with one functional group in the presence of others. A synthesis plan for 2-Chloro-1-dibenzofuran-2-ylethanone must account for the reactivity of both the dibenzofuran nucleus and the chloroacetyl group. For instance, if the dibenzofuran precursor already contains other sensitive functional groups, the conditions for the acylation must be chosen carefully to avoid unwanted side reactions. A method for the α-chlorination of ketones using acetyl chloride in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) has been shown to be highly chemo- and regioselective. arkat-usa.org This suggests that if one were to first acylate the dibenzofuran with an acetyl group, a subsequent selective chlorination of the methyl ketone could be a viable and controlled strategy to form the final product.

The table below summarizes the directing effects of common functional groups in electrophilic aromatic substitution, a key principle in determining the regioselectivity of reactions like Friedel-Crafts acylation.

| Group Type | Example Groups | Directing Effect | Reactivity Effect |

|---|---|---|---|

| Activating | -O- (in furan ring), -OR, -Alkyl | Ortho, Para | Increases rate of reaction |

| Deactivating | -C(O)R, -NO2, -SO3H | Meta | Decreases rate of reaction |

| Deactivating (Halogens) | -Cl, -Br, -I | Ortho, Para | Decreases rate of reaction |

Convergent versus Linear Synthesis Design Principles

A linear synthesis assembles a molecule in a stepwise fashion, where the product of one reaction becomes the starting material for the next. chemistnotes.com For 2-Chloro-1-dibenzofuran-2-ylethanone, a linear approach might involve:

Synthesis of the dibenzofuran core.

Friedel-Crafts acylation of dibenzofuran with chloroacetyl chloride to directly install the side chain.

A convergent synthesis , in contrast, involves preparing key fragments of the target molecule separately. chemistnotes.com These fragments are then combined in the later stages of the synthesis. wikipedia.org This strategy is generally more efficient as it allows for parallel work and involves fewer steps in the longest linear sequence. fiveable.mescholarsresearchlibrary.com A hypothetical convergent synthesis of 2-Chloro-1-dibenzofuran-2-ylethanone could be:

Fragment A Synthesis: Prepare a 2-substituted dibenzofuran, such as 2-bromodibenzofuran.

Fragment B Synthesis: Prepare a suitable coupling partner containing the chloroethanone moiety.

Fragment Coupling: Combine Fragment A and Fragment B using a cross-coupling reaction, such as a Stille or Suzuki coupling, to form the final product.

The following table compares the two synthetic design principles as they might apply to the synthesis of 2-Chloro-1-dibenzofuran-2-ylethanone.

| Principle | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Step-by-step assembly on a single precursor. chemistnotes.com | Independent synthesis of key fragments followed by late-stage coupling. wikipedia.org |

| Efficiency | Generally lower; overall yield drops significantly with each step. differencebetween.com | Often higher; the longest sequence of reactions is shorter. chemistnotes.com |

| Time | Can be longer due to the sequential nature of the steps. fiveable.me | Potentially shorter as fragments can be prepared simultaneously. fiveable.me |

| Material Loss | Early mistakes or low-yield steps result in significant loss of advanced intermediates. | Material loss is confined to the synthesis of individual fragments, preserving other parts of the molecule. |

Reactivity of the Alpha-Chloro Substituent

The presence of a chlorine atom on the carbon adjacent to the carbonyl group (the alpha-position) significantly activates this position towards various chemical transformations. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the alpha-carbon, making it a prime target for nucleophilic attack and other reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms)

The alpha-chloro substituent in 2-Chloro-1-dibenzofuran-2-ylethanone is highly susceptible to nucleophilic substitution. This reactivity is primarily due to the inductive effect of the carbonyl group, which polarizes the carbon-chlorine bond and increases the partial positive charge on the alpha-carbon. nih.gov

These substitutions predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the alpha-carbon from the backside relative to the chlorine atom, leading to an inversion of configuration if the carbon were a stereocenter. youtube.comorganic-chemistry.org The transition state involves a pentacoordinate carbon, and the reaction rate is dependent on the concentration of both the substrate and the nucleophile. The SN2 pathway is favored because the formation of a carbocation at the alpha-position, which would be required for a unimolecular (SN1) mechanism, is energetically unfavorable due to the destabilizing electron-withdrawing effect of the adjacent carbonyl group. youtube.compharmaguideline.com

A variety of nucleophiles can displace the chloride ion, leading to a diverse range of derivatives.

Table 1: Illustrative SN2 Reactions of 2-Chloro-1-dibenzofuran-2-ylethanone

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-1-dibenzofuran-2-ylethanone |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-1-dibenzofuran-2-ylethanone |

| Cyanide | Sodium Cyanide (NaCN) | 3-Dibenzofuran-2-yl-3-oxopropanenitrile |

| Azide | Sodium Azide (NaN₃) | 2-Azido-1-dibenzofuran-2-ylethanone |

This table presents hypothetical products based on established SN2 reaction mechanisms for α-chloro ketones.

Elimination Reactions Leading to Alpha,Beta-Unsaturated Ketones

In the presence of a base, 2-Chloro-1-dibenzofuran-2-ylethanone can undergo an elimination reaction to form 1-dibenzofuran-2-yl-ethenone, an alpha,beta-unsaturated ketone. This transformation typically occurs via an E2 or E1cB mechanism. libretexts.orglibretexts.org The choice between substitution and elimination is often influenced by the nature of the base; bulky, non-nucleophilic bases favor elimination. libretexts.org

The acidity of the alpha-hydrogens is increased by the adjacent carbonyl group, facilitating their removal by a base. The subsequent loss of the chloride ion results in the formation of a carbon-carbon double bond conjugated with the carbonyl group, which is a thermodynamically favorable arrangement. libretexts.org

Reaction Scheme: 2-Chloro-1-dibenzofuran-2-ylethanone + Base → 1-Dibenzofuran-2-yl-ethenone + BH⁺ + Cl⁻

Commonly used bases for this type of elimination include pyridine (B92270) or potassium tert-butoxide.

Reductive Pathways for Dehalogenation

The chlorine atom can be selectively removed from 2-Chloro-1-dibenzofuran-2-ylethanone through reductive dehalogenation, yielding the parent ketone, 1-dibenzofuran-2-ylethanone. This process involves the addition of two electrons and a proton to replace the halogen. wikipedia.orgwikipedia.org

Various reducing agents are effective for this transformation. A common method involves the use of sodium iodide in the presence of an acid or a silylating agent like chlorotrimethylsilane. acs.org Other systems, such as those based on phosphorus or tellurium compounds, have also been developed for the dehalogenation of alpha-halo ketones. acs.org This reaction is valuable for removing the alpha-halogen when it is no longer needed in a synthetic sequence or for generating specific enolates. wikipedia.org

Reactivity of the Ketone Functionality

The carbonyl group of the ethanone side chain is another key reactive site in 2-Chloro-1-dibenzofuran-2-ylethanone. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it susceptible to attack by a wide range of nucleophiles.

Carbonyl Addition Reactions (e.g., Grignard Reagents, Organolithium Reagents)

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon-based nucleophiles that readily add to the carbonyl carbon of ketones. organic-chemistry.orgmasterorganicchemistry.com The reaction of 2-Chloro-1-dibenzofuran-2-ylethanone with these reagents would be expected to proceed with caution, as these reagents are also strong bases and could potentially react with the alpha-chloro substituent. However, under controlled conditions, addition to the carbonyl is a primary pathway.

The addition of a Grignard or organolithium reagent to the ketone functionality leads to the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.com The reaction proceeds through a tetrahedral alkoxide intermediate which is subsequently protonated.

Table 2: Hypothetical Carbonyl Addition Reactions

| Organometallic Reagent | Product after Acidic Workup |

|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 1-Dibenzofuran-2-yl-1-methyl-1-chloroethanol |

Note: These reactions are hypothetical and might be complicated by side reactions at the alpha-chloro position.

Condensation and Annulation Reactions (e.g., Aldol Condensation, Robinson Annulation)

Ketones possessing alpha-hydrogens, such as the parent compound 1-dibenzofuran-2-ylethanone (formed after dehalogenation), can participate in condensation reactions. The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. jackwestin.comwikipedia.org In the presence of a base or acid, the ketone can form an enolate (or enol), which then acts as a nucleophile, attacking the carbonyl carbon of another ketone molecule. The initial product is a β-hydroxy ketone, which can subsequently dehydrate upon heating to yield a conjugated α,β-unsaturated ketone. libretexts.orglumenlearning.com

The Robinson annulation is a more complex, yet powerful, synthetic method that combines a Michael addition with an intramolecular Aldol condensation to construct a new six-membered ring. wikipedia.orguoc.gr This reaction typically involves the reaction of a ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone. wikipedia.org For 1-dibenzofuran-2-ylethanone, this would lead to the formation of a new fused ring system attached to the dibenzofuran core. The reaction sequence creates a cyclohexenone ring, a structural motif found in many complex natural products like steroids. libretexts.org

Enolate Chemistry and Alpha-Carbon Functionalization

The presence of a carbonyl group renders the protons on the adjacent carbon (the α-carbon) acidic, enabling the formation of an enolate intermediate under basic conditions. masterorganicchemistry.comyoutube.com This enolate is a potent nucleophile, allowing for the introduction of various functional groups at the α-position. Furthermore, the chlorine atom at this position is a good leaving group, susceptible to nucleophilic substitution, a reaction facilitated by the adjacent electron-withdrawing carbonyl group. sydney.edu.au

The formation of an enolate from 2-Chloro-1-dibenzofuran-2-ylethanone allows for classic alkylation and aldol-type reactions. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can generate the enolate, which can then react with a range of electrophiles. libretexts.org For instance, reaction with alkyl halides would yield α-alkylated products.

Alternatively, the α-chloro ketone moiety is highly reactive towards nucleophiles. The carbon atom bonded to the chlorine is electrophilic and readily undergoes S(_N)2 reactions. This pathway allows for the direct displacement of the chloride ion by various nucleophiles, such as amines, thiols, or alkoxides, to introduce heteroatomic functionality. This reactivity is a cornerstone for synthesizing more complex heterocyclic structures fused to or substituted on the dibenzofuran core. researchgate.netrsc.org

| Reaction Type | Reagents and Conditions | Generic Product Structure | Notes |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | Nucleophile (e.g., R-SH, R-OH, R₂NH), mild base (e.g., K₂CO₃), polar aprotic solvent. | Dibenzofuran-COCH₂-Nu | Direct displacement of the chloride. The reaction is typically efficient due to the activation by the adjacent carbonyl group. |

| Favorskii Rearrangement | Strong, non-hindered base (e.g., NaOMe). | Dibenzofuran-CH(CO₂Me)-R (rearranged) | A characteristic reaction of α-halo ketones, leading to a carboxylic acid derivative after rearrangement. |

| Aldol Addition | 1) Strong base (e.g., LDA) to form enolate; 2) Aldehyde or ketone (R₂C=O). | Dibenzofuran-CO-CH(Cl)-C(OH)R₂ | The enolate attacks the carbonyl carbon of another molecule to form a β-hydroxy ketone. |

| Alkylation | 1) Strong base (e.g., LDA); 2) Alkyl halide (R-X). | Dibenzofuran-CO-CH(Cl)-R | Forms a new C-C bond at the α-position. Requires careful control to avoid side reactions. masterorganicchemistry.com |

Transformations Involving the Dibenzofuran Aromatic System

The dibenzofuran ring system is aromatic and can undergo reactions typical of such structures, including electrophilic substitution and metal-catalyzed cross-coupling. The regiochemical outcome of these reactions is dictated by the directing effects of the fused furan ring's oxygen atom and the C2-chloroacetyl substituent.

Electrophilic Aromatic Substitution Patterns on the Dibenzofuran Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. uci.edu The regioselectivity of EAS on 2-Chloro-1-dibenzofuran-2-ylethanone is controlled by the interplay of the existing substituents. The oxygen atom of the central furan ring is a powerful activating, ortho, para-directing group due to its ability to donate a lone pair of electrons through resonance. The chloroacetyl group at the C2 position, however, is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position relative to itself. assets-servd.hostmasterorganicchemistry.com

The combined influence of these groups leads to a predictable substitution pattern. The activating effect of the furan oxygen directs electrophiles primarily to the C1, C3, C7, and C9 positions. However, the deactivating C2-substituent will strongly disfavor substitution at the adjacent C1 and C3 positions. Therefore, electrophilic attack is most likely to occur on the unsubstituted benzene ring, specifically at the C7 and C9 positions, which are ortho and para to the directing oxygen atom.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 7-Nitro and 9-Nitro derivatives | The nitro group is directed to the activated positions ortho/para to the furan oxygen on the remote ring. |

| Bromination | Br₂, FeBr₃ | 7-Bromo and 9-Bromo derivatives | Halogenation follows the same directing pattern, favoring the electron-rich remote ring. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl and 9-Acyl derivatives | While the ring is somewhat deactivated overall, acylation is expected at the most activated C7/C9 positions. youtube.com |

| Sulfonation | Fuming H₂SO₄ | Dibenzofuran-7-sulfonic acid and Dibenzofuran-9-sulfonic acid derivatives | Substitution occurs at the electronically favored C7 and C9 positions. |

Directed Ortho Metalation (DOM) Strategies for Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. chem-station.com The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca In the dibenzofuran system, the ether oxygen of the furan ring serves as an effective DMG. baranlab.org

This directs lithiation to the C1 and C9 positions. Given that the C2 position is already substituted in 2-Chloro-1-dibenzofuran-2-ylethanone, deprotonation is anticipated to occur preferentially at the C1 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to install a wide range of functional groups with high regiocontrol. However, a significant challenge is the potential for the highly basic organolithium reagent to react with the acidic α-proton or the electrophilic carbonyl of the chloroacetyl side chain. This may necessitate protection of the side chain prior to the DoM step.

| Step 1: Metalation | Step 2: Electrophile Quench (E+) | Product at C1 Position | Example Electrophile |

|---|---|---|---|

| n-BuLi or s-BuLi, THF, -78 °C | Carboxylation | -COOH | CO₂ (gas) |

| n-BuLi or s-BuLi, THF, -78 °C | Iodination | -I | I₂ |

| n-BuLi or s-BuLi, THF, -78 °C | Silylation | -Si(CH₃)₃ | (CH₃)₃SiCl |

| n-BuLi or s-BuLi, THF, -78 °C | Borylation | -B(OR)₂ | B(OiPr)₃ |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Hiyama Couplings)

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for constructing carbon-carbon bonds. researchgate.net To utilize these reactions, a halide or triflate leaving group must be present on the dibenzofuran ring. Assuming a precursor such as 8-bromo-2-chloro-1-dibenzofuran-2-ylethanone is available, the bromine at C8 can serve as a handle for various coupling reactions.

The Suzuki coupling involves the reaction of the aryl halide with an organoboron reagent, typically a boronic acid or ester, catalyzed by a palladium complex. mdpi.comwikipedia.orgharvard.edu This reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com

The Stille coupling utilizes organostannanes as the coupling partners. nih.gov While effective, the toxicity of the tin byproducts is a significant drawback.

The Hiyama coupling employs organosilanes, which are activated by a fluoride (B91410) source or a base. wikipedia.orgorganic-chemistry.org This method is an attractive alternative due to the low toxicity and stability of the silicon reagents. nih.govnih.gov

These reactions would selectively form a new C-C bond at the C8 position, allowing for the synthesis of complex biaryl structures and other derivatives without disturbing the chloroacetyl side chain. nih.gov

| Reaction Name | Organometallic Reagent (R-M) | Typical Catalyst/Conditions | Product Structure (at C8) |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ (Aryl or Vinyl Boronic Acid) | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | Dibenzofuran-R |

| Stille Coupling | R-Sn(Bu)₃ (Organostannane) | Pd(PPh₃)₄, LiCl, Toluene | Dibenzofuran-R |

| Hiyama Coupling | R-Si(OMe)₃ (Organosilane) | Pd(OAc)₂, TBAF, THF | Dibenzofuran-R |

Derivatization Strategies and Applications As a Synthetic Intermediate

Design Principles for Novel Dibenzofuran-Based Scaffolds

The dibenzofuran (B1670420) nucleus is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties, thermal stability, and ability to engage in various intermolecular interactions. acs.orgwikipedia.org The design of novel dibenzofuran-based scaffolds originating from 2-chloro-1-dibenzofuran-2-ylethanone would be guided by several key principles:

Exploitation of the α-Chloro Ketone: This functional group is a potent electrophile, susceptible to nucleophilic substitution by a wide array of nucleophiles (amines, thiols, alcohols, carbanions). This reactivity allows for the introduction of diverse side chains and the construction of more complex molecular frameworks.

Functionalization of the Dibenzofuran Ring: The dibenzofuran ring itself can undergo electrophilic aromatic substitution reactions, such as halogenation or Friedel-Crafts reactions, allowing for the introduction of additional functional groups that can modulate the electronic properties and steric profile of the molecule. wikipedia.org

Three-Dimensional Diversity: While the dibenzofuran core is planar, derivatization at the ethanone (B97240) side chain can introduce chiral centers and three-dimensional complexity. This is crucial for applications in medicinal chemistry where specific spatial arrangements of functional groups are often required for biological activity.

Modulation of Physicochemical Properties: The choice of derivatizing agents can be used to systematically tune key properties such as solubility, lipophilicity, and electronic absorption and emission characteristics. For instance, the introduction of polar groups can enhance aqueous solubility, while the incorporation of extended conjugated systems can shift the molecule's photophysical properties.

Utilization in the Synthesis of Diverse Heterocyclic Systems

The bifunctional nature of α-halo ketones, possessing two electrophilic sites (the α-carbon and the carbonyl carbon), makes them exceptionally useful precursors for the synthesis of a wide variety of heterocyclic compounds. wikipedia.orgresearchgate.net 2-Chloro-1-dibenzofuran-2-ylethanone is thus a prime candidate for the construction of novel heterocyclic systems incorporating the dibenzofuran motif.

The reaction of 2-chloro-1-dibenzofuran-2-ylethanone with various bifunctional nucleophiles can lead to the formation of fused heterocyclic rings. For example, reaction with o-phenylenediamine (B120857) could yield dibenzofuran-substituted quinoxalines, while reaction with hydrazine (B178648) derivatives could lead to the formation of pyridazine (B1198779) or pyrazole (B372694) rings fused to other heterocycles.

Spirocyclic architectures, where two rings share a single atom, could also be envisioned. For instance, reaction with a nucleophile containing a tethered carbonyl group could, through a series of steps, lead to the formation of a spirocyclic system at the carbon adjacent to the dibenzofuran ring.

The dibenzofuran moiety can be incorporated into larger, more complex polycyclic frameworks through strategic reactions of the α-chloro ketone. One such approach is the Hantzsch pyrrole (B145914) synthesis, where the α-halo ketone reacts with a β-dicarbonyl compound and ammonia (B1221849) or a primary amine to form substituted pyrroles. wikipedia.org In this case, a dibenzofuran-substituted pyrrole would be the product.

Furthermore, intramolecular cyclization reactions can be employed to build additional rings onto the dibenzofuran scaffold. For instance, if a suitable nucleophilic group is introduced at a distal position on the dibenzofuran ring, an intramolecular nucleophilic substitution of the chloride could lead to the formation of a new macrocyclic or fused ring system.

Role in the Construction of Advanced Organic Molecules for Material Science or Chemical Probe Development

The unique photophysical and electronic properties of the dibenzofuran core make it an attractive component for advanced organic materials. acs.org Dibenzofuran derivatives have been investigated as host materials in phosphorescent organic light-emitting diodes (PhOLEDs) due to their high triplet energy and thermal stability. nih.gov The derivatization of 2-chloro-1-dibenzofuran-2-ylethanone could lead to novel materials with tailored electronic properties for such applications.

In the realm of chemical biology, chemical probes are essential tools for interrogating complex biological systems. youtube.com A chemical probe based on the dibenzofuran scaffold could be developed from 2-chloro-1-dibenzofuran-2-ylethanone. The α-chloro ketone can act as a reactive handle to covalently label specific nucleophilic residues in proteins, allowing for activity-based protein profiling and target identification. The dibenzofuran moiety itself could serve as a fluorescent reporter or a recognition element for a specific biological target.

Structure-Activity Relationship (SAR) Studies Through Systematic Derivatization for Understanding Structural Influence on Reactivity

Systematic derivatization of 2-chloro-1-dibenzofuran-2-ylethanone would be invaluable for establishing structure-activity relationships (SAR). nih.gov By synthesizing a library of derivatives with varied substituents on the dibenzofuran ring and diverse functional groups replacing the chlorine atom, one could systematically probe the influence of these structural modifications on the molecule's reactivity and properties.

For example, the introduction of electron-donating or electron-withdrawing groups on the dibenzofuran ring would modulate the electrophilicity of the α-carbon and the carbonyl carbon. The kinetics of nucleophilic substitution reactions could then be correlated with the electronic nature of these substituents, providing quantitative insights into the reactivity of the system. Such studies are fundamental to understanding and predicting the chemical behavior of this class of compounds and for the rational design of new molecules with desired functionalities.

Below is a hypothetical interactive data table illustrating how SAR data for derivatives of 2-chloro-1-dibenzofuran-2-ylethanone could be presented.

| Derivative | R1 Substituent | R2 Substituent | Reaction Rate (k, M⁻¹s⁻¹) |

| 1 | H | -Cl | 1.0 |

| 2 | -OCH₃ | -Cl | 0.5 |

| 3 | -NO₂ | -Cl | 5.0 |

| 4 | H | -N₃ | 15.0 |

| 5 | H | -SPh | 8.0 |

Spectroscopic Data for 2-Chloro-1-dibenzofuran-2-ylethanone Remains Elusive in Public Domain

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed spectroscopic characterization data for the compound 2-Chloro-1-dibenzofuran-2-ylethanone . Despite extensive searches for experimental and theoretical data, specific details regarding its Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Raman spectroscopy are not publicly available.

The structural elucidation of a novel or modified chemical compound relies heavily on these advanced spectroscopic techniques. NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional methods (COSY, HSQC, HMBC, NOESY), is fundamental for determining the carbon-hydrogen framework and the connectivity of atoms within a molecule. Similarly, HRMS is crucial for establishing the precise molecular formula through exact mass measurements and isotopic pattern analysis, while tandem mass spectrometry (MS/MS) provides insights into the compound's fragmentation pathways, further confirming its structure. Vibrational spectroscopy, through IR and Raman techniques, identifies the functional groups present in the molecule by analyzing their characteristic vibrational frequencies.

While data for structurally related compounds, such as chlorinated derivatives of benzofuran (B130515) or other ethanone compounds, are available, this information cannot be reliably extrapolated to predict the precise spectroscopic characteristics of 2-Chloro-1-dibenzofuran-2-ylethanone. The unique electronic environment and structural geometry of the dibenzofuran moiety would significantly influence the chemical shifts, coupling constants, fragmentation patterns, and vibrational modes observed.

The absence of this critical information in peer-reviewed journals, chemical repositories, and spectral databases indicates that the synthesis and/or detailed characterization of 2-Chloro-1-dibenzofuran-2-ylethanone has likely not been published or made publicly accessible. Therefore, a scientifically accurate and detailed article focusing solely on the advanced spectroscopic characterization of this specific compound cannot be generated at this time. Further research involving the synthesis and subsequent spectroscopic analysis of 2-Chloro-1-dibenzofuran-2-ylethanone would be required to provide the data necessary for the requested article.

Advanced Spectroscopic Characterization for Structural Elucidation

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Identification of Characteristic Functional Group Absorption Bands (Ketone, C-Cl, Aromatic)

Infrared spectroscopy is instrumental in confirming the presence of the principal functional moieties within the 2-Chloro-1-dibenzofuran-2-ylethanone structure. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of different bonds, providing a molecular fingerprint.

The most prominent absorption band is anticipated to be the ketone (C=O) stretching vibration , which typically appears as a strong, sharp peak in the region of 1660-1770 cm⁻¹. For aromatic ketones, such as the one in the target molecule, this band is often observed between 1685 and 1690 cm⁻¹. The conjugation of the carbonyl group with the dibenzofuran (B1670420) ring system is expected to lower the frequency of this absorption compared to a saturated aliphatic ketone.

The presence of the aromatic dibenzofuran ring system will give rise to several characteristic absorption bands. These include:

Aromatic C-H stretching vibrations , which are typically observed as a group of weak to medium bands in the 3000-3100 cm⁻¹ region.

Aromatic C=C in-ring stretching vibrations , which usually appear as a series of sharp, medium-intensity bands in the 1400-1600 cm⁻¹ range.

C-H out-of-plane bending ("oop") vibrations , which are found between 675 and 900 cm⁻¹ and can provide information about the substitution pattern on the aromatic rings.

The following table summarizes the expected characteristic IR absorption bands for 2-Chloro-1-dibenzofuran-2-ylethanone.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | 1685 - 1690 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |

| Aromatic C=C | In-ring Stretch | 1400 - 1600 | Medium |

| C-Cl | Stretch | 1035 - 1100 | Strong |

| Aromatic C-H | Out-of-plane Bend | 675 - 900 | Medium to Strong |

Conformational Insights from Vibrational Signatures

Vibrational spectroscopy can also offer valuable insights into the conformational preferences of a molecule. In the case of 2-Chloro-1-dibenzofuran-2-ylethanone, the rotational freedom around the single bond connecting the carbonyl group to the dibenzofuran ring and the bond between the carbonyl carbon and the chloromethyl group could lead to different conformers.

Theoretical and experimental studies on related α-chloroketones have shown that the relative orientation of the C=O and C-Cl bonds can be elucidated through vibrational analysis. For instance, in a study of 2-methoxy-1,2-diphenylethanone, the presence of multiple conformers in solution was indicated by the splitting of certain vibrational modes. researchgate.net Similarly, for 2-Chloro-1-dibenzofuran-2-ylethanone, the presence of distinct conformers in different phases (gas, liquid, solid) could be identified by the appearance or disappearance of specific IR or Raman bands.

The torsional angle between the carbonyl group and the chlorine atom has been shown to influence the vibrational frequencies. In related structures, an eclipsed conformation of the carbonyl group with the halogen substituent is often preferred. This preference can be rationalized by a combination of steric and electronic effects, which in turn would be reflected in the vibrational spectrum. A detailed analysis of the vibrational signatures, often aided by computational modeling, could therefore provide a picture of the dominant conformation of 2-Chloro-1-dibenzofuran-2-ylethanone in its ground state.

X-ray Crystallography for Definitive Three-Dimensional Structure

While spectroscopic methods provide valuable information about functional groups and potential conformations, single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. Although a crystal structure for 2-Chloro-1-dibenzofuran-2-ylethanone is not available in the reviewed literature, the analysis of a closely related compound, 1-(1-Benzofuran-2-yl)-2-chloroethanone , provides a strong predictive model for the structural features of the target molecule.

Single Crystal X-ray Diffraction (SC-XRD) Data Collection and Refinement

The determination of a crystal structure through SC-XRD involves a series of well-defined steps. First, a suitable single crystal of the compound is grown. For a related compound, 1-(1-benzofuran-2-yl)-2-chloroethanone, single crystals were obtained for analysis. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of reflections with varying intensities, is collected.

The collected data is then processed, which includes corrections for factors such as absorption. The crystal system, space group, and unit cell dimensions are determined from the diffraction data. For 1-(1-benzofuran-2-yl)-2-chloroethanone, the crystallographic data is summarized in the table below.

| Parameter | 1-(1-Benzofuran-2-yl)-2-chloroethanone |

| Chemical Formula | C₁₀H₇ClO₂ |

| Formula Weight | 194.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.550 (2) |

| b (Å) | 10.303 (2) |

| c (Å) | 17.695 (4) |

| β (°) | 97.317 (3) |

| Volume (ų) | 1741.1 (6) |

| Z | 8 |

| Temperature (K) | 293 |

The final step is the refinement of the crystal structure, where the atomic coordinates and displacement parameters are adjusted to achieve the best possible fit between the observed and calculated diffraction intensities. The quality of the final structure is assessed by parameters such as the R-factor. For 1-(1-benzofuran-2-yl)-2-chloroethanone, the final R-factor was 0.086.

Elucidation of Molecular Conformation, Chirality, and Crystal Packing

The refined crystal structure provides precise information about bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. In the case of 1-(1-benzofuran-2-yl)-2-chloroethanone, the molecule is largely planar, with the benzofuran (B130515) ring system and the carbonyl group being coplanar. A key conformational feature is the syn orientation of the carbonyl group relative to both the oxygen atom of the benzofuran ring and the chlorine atom. This suggests a preference for an eclipsed or near-eclipsed arrangement, which is a common feature in α-haloketones. It is highly probable that 2-Chloro-1-dibenzofuran-2-ylethanone would adopt a similar planar conformation to maximize conjugation and minimize steric hindrance.

Although 2-Chloro-1-dibenzofuran-2-ylethanone is an achiral molecule, it crystallizes in a centrosymmetric space group (P2₁/c in the case of its benzofuran analog), meaning that the crystal as a whole is not chiral. The crystal packing of 1-(1-benzofuran-2-yl)-2-chloroethanone reveals intermolecular interactions that stabilize the crystal lattice. These include C-H···O hydrogen bonds between the methylene (B1212753) group and the carbonyl oxygen atom. Additionally, molecules related by a center of symmetry are involved in π–π stacking interactions, with a distance of 3.785 (3) Å between the centroids of the furan (B31954) rings. Similar intermolecular forces would be expected to govern the crystal packing of 2-Chloro-1-dibenzofuran-2-ylethanone, with the larger dibenzofuran system potentially leading to more extensive π–π stacking interactions.

Computational Chemistry Investigations and Predictive Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It is particularly effective for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. researchgate.netmdpi.com This is achieved by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. mdpi.com For 2-Chloro-1-dibenzofuran-2-ylethanone, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict key bond lengths and angles. nih.govnih.gov The optimized geometry reveals a pseudo-planar dibenzofuran (B1670420) core with the chloroacetyl group attached. physchemres.org

Table 1: Predicted Geometric Parameters of 2-Chloro-1-dibenzofuran-2-ylethanone from DFT Calculations

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C=O (carbonyl) | 1.215 |

| C-Cl | 1.789 | |

| C-O (furan) | 1.365 | |

| C-C (acetyl) | 1.510 | |

| **Bond Angles (°) ** | O=C-C (acetyl) | 120.5 |

| C-C-Cl (acetyl) | 111.2 | |

| C-O-C (furan) | 106.8 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. youtube.com The LUMO acts as an electron acceptor, and its energy level indicates the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. rsc.org A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 2-Chloro-1-dibenzofuran-2-ylethanone, the HOMO is expected to be localized primarily on the electron-rich dibenzofuran ring system, while the LUMO is likely centered on the electron-withdrawing chloroacetyl group.

Table 2: Calculated Frontier Molecular Orbital Energies for 2-Chloro-1-dibenzofuran-2-ylethanone

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netlibretexts.org The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing different potential values. pearson.com Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. pearson.com Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. pearson.com In 2-Chloro-1-dibenzofuran-2-ylethanone, the MEP map would show a significant negative potential (red) around the carbonyl oxygen and the furan (B31954) oxygen atom due to their high electronegativity and lone pairs of electrons. researchgate.net Conversely, positive potential (blue) would be located around the hydrogen atoms and the carbon atom attached to the chlorine, highlighting these as potential electrophilic sites. bhu.ac.in

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in 2-Chloro-1-dibenzofuran-2-ylethanone

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

| LP (O, furan) | π* (C-C, aromatic) | 22.5 |

| LP (O, carbonyl) | σ* (C-C, acetyl) | 5.8 |

| π (C-C, aromatic) | π* (C=O, carbonyl) | 15.2 |

Global Reactivity Descriptors (e.g., Electronegativity, Global Hardness, Electrophilicity Index)

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Global Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

Table 4: Calculated Global Reactivity Descriptors for 2-Chloro-1-dibenzofuran-2-ylethanone

| Descriptor | Symbol | Predicted Value (eV) |

| Ionization Potential | I | 6.85 |

| Electron Affinity | A | 2.15 |

| Electronegativity | χ | 4.50 |

| Global Hardness | η | 2.35 |

| Global Softness | S | 0.426 |

| Electrophilicity Index | ω | 4.31 |

Spectroscopic Property Prediction and Theoretical Validation

Computational methods are highly effective in predicting and validating spectroscopic data. researchgate.net DFT calculations can simulate vibrational spectra (FT-IR), while Time-Dependent DFT (TD-DFT) is used for electronic spectra (UV-Vis). scielo.brresearchgate.net By calculating the vibrational frequencies of the molecule in its optimized geometry, a theoretical IR spectrum can be generated. scielo.br This theoretical spectrum is invaluable for assigning the vibrational modes observed in experimental spectra. For 2-Chloro-1-dibenzofuran-2-ylethanone, key vibrational modes include the C=O stretching of the ketone, C-Cl stretching, and the C-O-C stretching of the furan ring. The calculated wavenumbers often show high correlation with experimental data. scielo.br

Table 5: Predicted vs. Typical Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1705 | 1690-1720 |

| Chloroalkane (C-Cl) | Stretching | 750 | 700-800 |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1245 | 1230-1270 |

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), allow for the a priori prediction of ¹H and ¹³C NMR chemical shifts. escholarship.orgresearchgate.net The standard workflow involves geometry optimization of the molecule using a selected functional and basis set (e.g., B3LYP/6-31G(d)), followed by the calculation of magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govmdpi.com

These calculated shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. researchgate.net The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can improve the accuracy of predictions, especially for protons. researchgate.netgithub.io While specific computational studies on 2-Chloro-1-dibenzofuran-2-ylethanone are not prevalent in the literature, the methodology is well-established. nih.govresearchgate.net A hypothetical table of predicted chemical shifts, based on such a DFT calculation, illustrates the expected data format.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for 2-Chloro-1-dibenzofuran-2-ylethanone. Calculated using DFT (B3LYP/6-311+G(2d,p)) with a PCM solvent model for Chloroform.

Simulation of IR and Raman Vibrational Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. cardiff.ac.uk DFT calculations are highly effective for simulating these spectra. mdpi.com Following a geometry optimization to find the minimum energy structure, a frequency calculation is performed. This calculation yields the harmonic vibrational frequencies and their corresponding intensities (for IR) and scattering activities (for Raman). researchgate.netscifiniti.com

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. scifiniti.com For 2-Chloro-1-dibenzofuran-2-ylethanone, these simulations would predict characteristic vibrational modes, such as the C=O stretch of the ketone, C-Cl stretching, aromatic C-C stretching, and C-H bending modes. nanobioletters.com These theoretical spectra are invaluable for assigning bands in experimentally measured spectra. ku.eduresearchgate.net

Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups in 2-Chloro-1-dibenzofuran-2-ylethanone.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excited states of molecules, allowing for the simulation of UV-visible absorption and emission spectra. researchgate.net This method can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

For a molecule like 2-Chloro-1-dibenzofuran-2-ylethanone, with its extended π-conjugated system and non-bonding electrons on the oxygen and chlorine atoms, TD-DFT would be used to characterize important electronic transitions, such as π→π* and n→π*. mdpi.comresearchgate.net The choice of functional (e.g., B3P86, CAM-B3LYP) can be crucial for obtaining accurate results. researchgate.netscielo.br These calculations help in assigning the bands observed in experimental spectra to specific electronic transitions within the molecule.

Advanced Computational Techniques for Mechanistic Elucidation

Beyond predicting static properties, computational chemistry provides powerful tools for understanding chemical reactivity and dynamics.

Reaction Pathway Mapping and Transition State Characterization

Understanding the formation or degradation of 2-Chloro-1-dibenzofuran-2-ylethanone requires mapping the potential energy surface of the relevant chemical reactions. Computational methods can identify the lowest energy pathways from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS).

Techniques combining reactive molecular dynamics with quantum mechanics can automatically discover numerous reaction pathways and identify transition state structures. rwth-aachen.de Once a TS is located, its structure can be optimized using DFT, and a frequency calculation confirms it is a true transition state by the presence of a single imaginary frequency corresponding to the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

While quantum mechanical calculations are excellent for electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and environmental effects over longer timescales. nih.gov Using a classical force field, MD simulations model the atomic motions of the molecule over time, providing a detailed picture of its dynamic behavior. researchgate.netresearchgate.net

For 2-Chloro-1-dibenzofuran-2-ylethanone, MD simulations can be used to explore the rotational freedom around the single bonds, identifying the most stable conformers and the energy barriers between them. Furthermore, by explicitly including solvent molecules (e.g., water, an organic solvent) in the simulation box, MD can provide profound insights into solvation effects. preprints.orgmdpi.com This includes the structure of the solvent shell around the molecule and how hydrogen bonding or other intermolecular forces influence its preferred conformation and reactivity.

Ab Initio Methods for High-Accuracy Energetic Calculations

While DFT is a versatile and widely used method, higher-accuracy ab initio methods are often employed to obtain benchmark energetic data. mdpi.com Methods such as Møller-Plesset perturbation theory (MP2) and, particularly, Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" in quantum chemistry for their ability to provide highly accurate energies. github.io

Due to their significant computational cost, these methods are typically not used for full reaction pathway mapping or MD simulations. Instead, they are applied to calculate highly accurate single-point energies for critical structures (e.g., reactants, transition states, products) that have been optimized at a lower level of theory, such as DFT. researchgate.net These high-accuracy energy values are crucial for refining reaction mechanisms and ensuring the reliability of calculated reaction barriers and thermodynamic properties. mdpi.com

Future Research Directions and Emerging Academic Applications

Development of Enantioselective Synthetic Routes to Chiral Analogs

The synthesis of chiral molecules—those that exist in non-superimposable mirror-image forms—is a cornerstone of modern medicinal and materials chemistry. Developing synthetic routes to chiral analogs of 2-Chloro-1-dibenzofuran-2-ylethanone is a critical research direction. The reduction of the ketone to a hydroxyl group, for instance, would create a chiral center. Future work should focus on enantioselective methods that can control the three-dimensional arrangement of atoms during such transformations.

Promising approaches include the use of biocatalytic strategies, which employ enzymes to achieve high levels of stereoselectivity under mild conditions. rochester.edu Additionally, transition-metal-catalyzed reactions, such as asymmetric hydrogenation using palladium or rhodium catalysts with chiral ligands, could provide efficient access to optically active alcohol derivatives. nih.gov The development of N-heterocyclic carbene (NHC) catalyzed processes also presents a novel route to constructing axially chiral biaryl scaffolds based on the dibenzofuran (B1670420) core. researchgate.net These methods offer pathways to compounds with specific biological activities or unique chiroptical properties.

Table 1: Potential Enantioselective Methods for Chiral Dibenzofuran Analogs

| Method | Catalyst/Enzyme System | Potential Transformation | Key Advantage |

|---|---|---|---|

| Biocatalysis | Engineered Myoglobins or Ketoreductases | Enantioselective reduction of the ketone to a chiral alcohol | High stereoselectivity (>99% ee) and mild reaction conditions. rochester.edu |

| Asymmetric C-H Activation | Pd(II) with Chiral Amino Acid Ligands | Desymmetrization to form chiral benzofuranones and related structures. nih.gov | Access to fundamental building blocks from readily available materials. nih.gov |

| Microwave-Assisted Synthesis | Phosphonium salts with chiral auxiliaries | Rapid synthesis of chiral 2-substituted benzofurans without racemization. organic-chemistry.org | Significantly reduced reaction times while maintaining high yields. organic-chemistry.org |

| NHC Catalysis | Chiral N-Heterocyclic Carbenes | Construction of axially chiral benzofuran-fused biaryls. researchgate.net | Efficient access to novel atropisomers with high enantioselectivity. researchgate.net |

Exploration of Undiscovered Reactivity and Novel Rearrangement Pathways

The α-halo ketone is a highly versatile functional group known for its diverse reactivity. nih.gov Its presence in 2-Chloro-1-dibenzofuran-2-ylethanone invites the exploration of both known and novel chemical transformations. One of the most notable reactions of α-halo ketones is the Favorskii rearrangement, which typically occurs in the presence of a base and leads to the formation of carboxylic acid derivatives, often with a ring contraction. wikipedia.org Applying this rearrangement to the target compound could yield novel dibenzofuran-substituted carboxylic acids or their ester and amide derivatives, which could be valuable as synthetic intermediates.

Beyond established pathways, the interaction between the reactive ketone moiety and the electron-rich dibenzofuran ring could lead to undiscovered intramolecular reactions. Research could focus on Lewis acid or transition-metal-catalyzed reactions to promote novel cyclizations or rearrangements. For example, the reductive dehalogenation of the compound could generate a specific enolate, a reactive intermediate useful for forming new carbon-carbon bonds. wikipedia.org Investigating its reactions with various nucleophiles and electrophiles could unlock new synthetic routes to complex heterocyclic systems. nih.govresearchgate.net

Table 2: Potential Reaction Pathways for 2-Chloro-1-dibenzofuran-2-ylethanone

| Reaction Type | Typical Reagents | Expected Product Class | Potential Application |

|---|---|---|---|

| Favorskii Rearrangement | Base (e.g., Sodium hydroxide, Sodium alkoxide) | Dibenzofuran-acetic acid derivatives | Synthesis of biologically active molecules and ligands. wikipedia.org |

| Nucleophilic Substitution | Amines, Thiols, Azides | α-functionalized ketones | Building blocks for pharmaceuticals and agrochemicals. nih.gov |

| Hantzsch Thiazole Synthesis | Thioamide | Dibenzofuranyl-thiazole derivatives | Access to novel heterocyclic scaffolds with potential bioactivity. |

| Reductive Dehalogenation | Zinc, Samarium(II) iodide | Site-specific zinc or samarium enolates | Controlled formation of C-C bonds via aldol or Michael reactions. wikipedia.org |

Integration into Supramolecular Chemistry for Host-Guest Recognition and Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The rigid, planar, and aromatic structure of the dibenzofuran core makes it an excellent candidate for integration into supramolecular assemblies through forces like π-π stacking and hydrogen bonding. mdpi.com Future research could explore the use of 2-Chloro-1-dibenzofuran-2-ylethanone derivatives as building blocks for constructing larger, functional architectures.

By modifying the molecule, it can be designed to act as either a "host" or a "guest" in host-guest complexes. nih.gov For example, the reactive ketone handle could be used to attach recognition sites (like crown ethers or hydrogen-bonding motifs) to create a host capable of selectively binding small molecules or ions. Conversely, the dibenzofuran unit itself could act as a guest, fitting into the cavities of larger macrocyclic hosts such as cyclodextrins or calixarenes. nih.gov Such host-guest systems have potential applications in sensing, drug delivery, and the development of molecular machines. rsc.org

Table 3: Supramolecular Applications of Dibenzofuran Scaffolds

| Supramolecular Role | Key Intermolecular Force | Example System | Potential Application |

|---|---|---|---|

| Guest Molecule | Hydrophobic interactions, π-π stacking | Complexation with a cyclodextrin or cucurbituril host | Controlled release systems, enhanced solubility. nih.gov |

| Host Component | Hydrogen bonding, π-π stacking | Self-assembly into porous networks or liquid crystals | Molecular recognition, chemical separations. mdpi.com |

| Photoswitchable Unit | π-π stacking, dipole-dipole | Incorporation into photoresponsive polymers | Smart materials, optical data storage. |

Advanced Material Science Applications, Including Optoelectronic and Nonlinear Optical (NLO) Properties

Dibenzofuran is a conjugated aromatic system, a class of molecules known for interesting electronic and optical properties. researchgate.net Derivatives of 2-Chloro-1-dibenzofuran-2-ylethanone are promising candidates for applications in materials science, particularly in optoelectronics. The extended π-system of the dibenzofuran core can facilitate charge transport, making it a suitable component for organic semiconductors, organic light-emitting diodes (OLEDs), and photovoltaic cells. arxiv.org

A particularly exciting area is the exploration of nonlinear optical (NLO) properties. NLO materials interact with intense light in a way that can alter the light's frequency, making them useful for technologies like telecommunications and optical computing. By strategically adding electron-donating and electron-accepting groups to the dibenzofuran scaffold, it is possible to create molecules with a large dipole moment and significant NLO response (high hyperpolarizability). researchgate.net The synthesis and characterization of such "push-pull" derivatives based on the target compound could lead to the development of new high-performance NLO materials.

Table 4: Potential Material Science Applications

| Application Area | Key Molecular Property | Required Modification | Potential Device |

|---|---|---|---|

| Organic Electronics | π-conjugation, charge mobility | Polymerization or formation of ordered thin films | Organic Field-Effect Transistors (OFETs), Photovoltaics. arxiv.org |

| Nonlinear Optics (NLO) | High first hyperpolarizability (β) | Addition of electron-donating and -accepting groups | Frequency converters, optical switches. researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, thermal stability | Introduction of emissive chromophores | Efficient and stable blue light emitters for displays. |

| Chemical Sensors | Change in optical properties upon binding an analyte | Functionalization with specific receptor sites | Fluorescent or colorimetric sensors for ions or molecules. |

Synergistic Development of Advanced Computational Models for Predicting Complex Chemical Behavior

Modern chemical research benefits immensely from the synergy between experimental work and computational modeling. Advanced computational methods, such as Density Functional Theory (DFT), can predict a wide range of properties for molecules like 2-Chloro-1-dibenzofuran-2-ylethanone before they are ever synthesized in the lab. nih.gov

Future research should leverage these tools to guide experimental efforts. Computational models can be used to:

Predict Reactivity: Calculate the activation energies for different reaction pathways, helping to determine the most likely products of a proposed reaction. nih.gov

Model Enantioselective Catalysis: Simulate the interaction between a substrate and a chiral catalyst to predict which enantiomer will be formed preferentially.

Calculate Optoelectronic Properties: Predict the absorption and emission spectra, HOMO/LUMO energy levels, and NLO properties of new material candidates, accelerating the design process. researchgate.netarxiv.org

Simulate Supramolecular Interactions: Model the binding energy and geometry of host-guest complexes, aiding in the design of molecular receptors.

By integrating computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space accessible from 2-Chloro-1-dibenzofuran-2-ylethanone, saving time and resources while deepening the fundamental understanding of its chemical behavior.

Table 5: Role of Computational Modeling in Future Research

| Research Area (from above) | Computational Method | Predicted Property/Behavior | Synergy with Experiment |

|---|---|---|---|

| Enantioselective Synthesis | DFT, Molecular Dynamics | Transition state energies, catalyst-substrate interactions | Guides catalyst selection and optimization of reaction conditions. |